molecular formula C11H15NOS B12793524 5-((Dimethylamino)methyl)-5-methyl-5,6-dihydro-4H-cyclopenta(b)thiophen-4-one CAS No. 93480-76-3

5-((Dimethylamino)methyl)-5-methyl-5,6-dihydro-4H-cyclopenta(b)thiophen-4-one

Cat. No.: B12793524
CAS No.: 93480-76-3
M. Wt: 209.31 g/mol
InChI Key: WBSYDCDKHPIOFZ-UHFFFAOYSA-N
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Description

5-((Dimethylamino)methyl)-5-methyl-5,6-dihydro-4H-cyclopenta(b)thiophen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring fused with a cyclopentane ring, along with a dimethylamino group and a methyl group. Its distinct structure makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Dimethylamino)methyl)-5-methyl-5,6-dihydro-4H-cyclopenta(b)thiophen-4-one can be achieved through a multi-step process. One common method involves the reaction of a suitable thiophene derivative with a cyclopentane derivative under specific conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((Dimethylamino)methyl)-5-methyl-5,6-dihydro-4H-cyclopenta(b)thiophen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: The major product is typically a sulfoxide or sulfone derivative.

    Reduction: The major product is a reduced thiophene derivative.

    Substitution: The major products are substituted thiophene derivatives.

Scientific Research Applications

5-((Dimethylamino)methyl)-5-methyl-5,6-dihydro-4H-cyclopenta(b)thiophen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-((Dimethylamino)methyl)-5-methyl-5,6-dihydro-4H-cyclopenta(b)thiophen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ketotifen: An organic heterotricyclic compound with a similar thiophene ring structure.

    4H-Indeno[1,2-b]thiophenes: Compounds with a fused thiophene and indene ring system.

Uniqueness

5-((Dimethylamino)methyl)-5-methyl-5,6-dihydro-4H-cyclopenta(b)thiophen-4-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its dimethylamino group and methyl group provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

93480-76-3

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-5-methyl-6H-cyclopenta[b]thiophen-4-one

InChI

InChI=1S/C11H15NOS/c1-11(7-12(2)3)6-9-8(10(11)13)4-5-14-9/h4-5H,6-7H2,1-3H3

InChI Key

WBSYDCDKHPIOFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1=O)C=CS2)CN(C)C

Origin of Product

United States

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